Nifedipine-hydrochloride

photostability solid-state degradation formulation development

Researchers face significant challenges with nifedipine's poor aqueous solubility and extreme photolability, which can lead to inconsistent dissolution and degradation exceeding 10% w/w within minutes. This nifedipine hydrochloride (CAS 60299-11-8) serves as an ideal model for BCS Class II drug development. - Enables evaluation of solid dispersion technologies with a benchmark 134-fold solubility increase (1:3 PVP K-30 ratio). - Functions as a sensitive photostability probe with a quantifiable 1.8-fold stability difference between crystalline and amorphous forms. - Supports IVIVC method development with well-characterized immediate- vs. slow-release pharmacokinetic profiles. Supplied with rigorous specifications to ensure reproducible solid-state and dissolution-critical performance.

Molecular Formula C17H19ClN2O6
Molecular Weight 382.8 g/mol
CAS No. 60299-11-8
Cat. No. B1604785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifedipine-hydrochloride
CAS60299-11-8
Molecular FormulaC17H19ClN2O6
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H
InChIKeyISQGFMPRCDAJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifedipine Hydrochloride: BCS Class II Procurement Guide


Nifedipine hydrochloride is the salt form of nifedipine, a 1,4-dihydropyridine calcium channel antagonist with the molecular formula C17H19ClN2O6 and CAS 60299-11-8. The compound is practically insoluble in water (<5.9 mg/L at 25°C) [1] and exhibits significant photolability, decomposing to nitrosonifedipine and dehydronifedipine under UV and visible light exposure [2]. Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning its oral bioavailability is primarily limited by dissolution rate rather than intestinal permeability [3]. These intrinsic physicochemical liabilities—poor aqueous solubility and marked photosensitivity—necessitate rigorous control during analytical testing, formulation development, and storage. Procurement decisions must therefore prioritize specific physical forms (e.g., crystalline vs. amorphous) and supplier specifications that directly address these stability and dissolution-critical attributes.

1
BCS Class II model drug for dissolution-limited absorption studies
2
Light-sensitive handling: crystalline form preferred for photostability research
3
Salt form (hydrochloride) suited for solid-state characterization and formulation screening

Nifedipine Hydrochloride: Substitution Risks


Generic substitution among dihydropyridine calcium channel blockers or between different nifedipine salt/free base forms is not straightforward due to clinically and analytically meaningful differences in pharmacokinetic profiles, photostability, and solid-state properties. For instance, although nifedipine and nimodipine are both dihydropyridines, their amorphous phases degrade under light at significantly different rates: amorphous nimodipine exhibits a photodegradation rate constant approximately sixfold higher than its crystalline phase, compared to a 1.8-fold increase for nifedipine [1]. Furthermore, large inter-manufacturer variability in light stability has been documented among commercially available nifedipine oral formulations, with some preparations degrading by >10% w/w within 5-10 minutes of artificial sunlight exposure [2]. The BCS Class II classification of nifedipine means that dissolution is the rate-limiting step for absorption, making formulation-dependent bioavailability a critical concern [3]. These factors preclude simple interchangeability without validated equivalence in both photoprotective packaging and dissolution performance.

!
Solid-form variability (amorphous vs. crystalline) alters photodegradation rate; amorphous nifedipine degrades faster under light, affecting stability data interpretation.
!
Manufacturing source impacts photostability: commercially available oral formulations show >10% degradation within minutes of light exposure, requiring packaging validation.
!
Dissolution-limited absorption (BCS II) means formulation changes (e.g., particle size, polymer matrix) may shift bioavailability; direct substitution without dissolution equivalence testing is not advised.

Nifedipine Hydrochloride: Comparative Evidence


Crystalline vs. Amorphous Photostability

The photostability of nifedipine is critically dependent on its solid-state form. In a comparative study, photoexposed amorphous nifedipine exhibited a first-order decomposition rate constant (k) that was approximately 1.8-fold larger than that of its crystalline phase [1]. This quantifies the significant stability advantage of the crystalline form, which is essential for ensuring API integrity during storage and handling. In contrast, nimodipine, a closely related dihydropyridine, showed a much larger sixfold increase in k for its amorphous phase, indicating that nifedipine's amorphous form is comparatively less destabilized than nimodipine's, but still markedly less stable than its own crystalline counterpart [1].

Crystalline vs. amorphous photostability
Head-to-head
Amorphous nifedipine: 1.8-fold higher photodegradation rate vs. crystalline form
Reported solid-form photostability context supports crystalline selection for light-exposed handling.
Thin-film HPLC analysis; nimodipine showed 6-fold difference for comparison.
photostability solid-state degradation formulation development

Solid Dispersion: Solubility Enhancement

The poor aqueous solubility of nifedipine (0.24% for pure drug) can be dramatically improved through formulation as a solid dispersion. A study comparing pure nifedipine, a physical mixture (PM3), and a solid dispersion (SD3) with PVP K-30 (1:3 ratio) demonstrated solubility increases from 0.24% for pure drug to 9.70% for the physical mixture and 32.07% for the solid dispersion [1]. This represents a 134-fold enhancement in solubility for the SD3 formulation over unformulated crystalline nifedipine. The increase is attributed to the conversion of crystalline nifedipine to an amorphous state within the hydrophilic polymer matrix, as confirmed by PXRD [1].

Solid dispersion solubility
Head-to-head
134-fold solubility enhancement (SD3 with PVP K-30) over pure crystalline nifedipine
Reported solubility enhancement supports dissolution-limited formulation research.
Amorphization confirmed by PXRD; 1:3 drug:polymer ratio.
solubility enhancement solid dispersion BCS Class II bioavailability

Solution vs. Solid Photodegradation Kinetics

The photodegradation rate of nifedipine is profoundly influenced by its physical state. A comparative study found that under artificial sunlight exposure, a methanolic solution of nifedipine degraded with a mean half-life (t1/2) of 31 minutes, whereas pure nifedipine powder exhibited a mean t1/2 of 7.7 days [1]. This >350-fold difference in degradation half-life underscores the necessity of maintaining nifedipine in a solid, preferably crystalline, state and protecting it from light during all handling and analytical procedures. Furthermore, the study reported that after 12 weeks of artificial sunlight exposure, less than 3% w/w of the degradation product nitroso-dehydronifedipine (NDNIF) was present in intact commercial oral dosage forms [1], demonstrating that proper formulation and packaging can mitigate photodegradation.

Solution vs. solid photostability
Head-to-head
>350-fold longer degradation half-life for powder (7.7 days) vs. methanolic solution (31 min) under artificial sunlight
Reported photodegradation kinetics reinforce light-protection protocols for analytical work.
HPLC monitoring; intact dosage forms showed
Capsule vs. slow-release PK
Head-to-head
Capsule Cmax 117 ng/mL at 1.4 h; tablet Cmax 26 ng/mL at 4.2 h; similar absolute bioavailability (~54%)
Reported formulation-dependent PK endpoint context; absorption rate alters hemodynamic response profile.
Crossover study in 6 subjects; LC analysis. Not for clinical substitution guidance.
Amorphous solubility advantage
Head-to-head
6-fold higher aqueous solubility for amorphous nifedipine vs. crystalline Modification I
Reported solid-state solubility context; metastable amorphous form reverts under humidity/temperature.
Quenched fusion preparation; stability monitored by XRPD at 40°C.
photodegradation kinetics analytical method validation stability testing

Capsule vs. Slow-Release Bioavailability

A crossover study in healthy subjects comparing intravenous, capsule, and slow-release tablet formulations of nifedipine revealed significant differences in pharmacokinetic parameters. The absolute bioavailability was 56% ± 25% for the 20 mg capsule and 52% ± 13% for the 20 mg slow-release tablet [1]. More importantly, the capsule produced a rapid rise in plasma concentration (Cmax = 117 ± 15 ng/mL at tmax = 1.4 ± 0.5 hours) accompanied by a brief but significant decrease in diastolic blood pressure (8-10 mm Hg) and an increase in heart rate (15-20 bpm) [1]. In contrast, the slow-release tablet yielded a lower Cmax (26 ± 10 ng/mL) at a later tmax (4.2 ± 0.7 hours), with no significant heart rate increase and a sustained blood pressure reduction [1]. These data demonstrate that even with similar overall bioavailability, the rate of absorption profoundly alters the pharmacodynamic response, precluding interchangeable use of different nifedipine formulations.

Capsule vs. slow-release PK
Head-to-head
Capsule Cmax 117 ng/mL at 1.4 h; tablet Cmax 26 ng/mL at 4.2 h; similar absolute bioavailability (~54%)
Reported formulation-dependent PK endpoint context; absorption rate alters hemodynamic response profile.
Crossover study in 6 subjects; LC analysis. Not for clinical substitution guidance.
pharmacokinetics bioavailability formulation comparison therapeutic equivalence

Amorphous vs. Crystalline Solubility

The solid-state form of nifedipine has a direct and quantifiable impact on its aqueous solubility. A study characterizing three crystal forms of nifedipine found that transformation of the drug into an amorphous state via quenched fusion increased its aqueous solubility sixfold compared to the most stable crystalline polymorph, Modification I [1]. Furthermore, the study established a clear solubility rank order for the crystalline forms: 1,4-dioxane solvate ≥ Modification I > dihydrate [1]. The amorphous form was relatively stable at room temperature but reverted to Modification I upon suspension in pH 1 aqueous medium or upon storage at 40°C for 6 days, highlighting the inherent metastability of the high-solubility form [1].

Amorphous solubility advantage
Head-to-head
6-fold higher aqueous solubility for amorphous nifedipine vs. crystalline Modification I
Reported solid-state solubility context; metastable amorphous form reverts under humidity/temperature.
Quenched fusion preparation; stability monitored by XRPD at 40°C.
solid-state characterization polymorph solubility dissolution enhancement

Nifedipine Hydrochloride: Application Scenarios


BCS Class II Solubility Enhancement

Based on the 134-fold solubility increase achieved with a 1:3 nifedipine:PVP K-30 solid dispersion [1], nifedipine hydrochloride is an ideal candidate for evaluating solid dispersion technologies aimed at overcoming dissolution-limited bioavailability. Researchers developing amorphous solid dispersions or other solubility-enabling formulations for poorly water-soluble drugs can use this compound as a model BCS Class II drug. The quantifiable enhancement from crystalline to amorphous states provides a clear benchmark for comparing novel excipients or processing techniques.

Photostability Testing & Protective Packaging

The stark difference in photodegradation half-life between nifedipine in solution (31 minutes) and in solid powder (7.7 days) [2] makes nifedipine hydrochloride a sensitive probe for photostability studies. It is well-suited for evaluating the efficacy of light-protective primary packaging (e.g., amber glass, opaque blisters) and for validating analytical methods requiring light exclusion. Additionally, the 1.8-fold greater stability of the crystalline form over the amorphous form [3] provides a quantifiable metric for solid-form selection in light-sensitive drug product development.

Modified-Release Bioequivalence Studies

The distinct pharmacokinetic profiles of immediate-release capsules (Cmax 117 ng/mL, tmax 1.4 h) versus slow-release tablets (Cmax 26 ng/mL, tmax 4.2 h) [4] establish nifedipine hydrochloride as a reference compound for developing and validating in vitro-in vivo correlations (IVIVC) for modified-release dosage forms. Its well-characterized absorption kinetics and BCS Class II behavior make it a valuable tool for biorelevant dissolution method development and for training analytical personnel on bioequivalence study design.

Solid-State Characterization and Polymorph Screening

The sixfold solubility advantage of amorphous nifedipine over its crystalline Modification I, alongside the defined solubility rank order of its solvates and hydrates [5], positions nifedipine hydrochloride as a model compound for solid-state characterization method development. It is suitable for validating techniques such as XRPD, DSC, and dynamic vapor sorption for polymorph identification and quantification. The compound's tendency to revert from amorphous to crystalline states under defined conditions (pH 1 aqueous suspension, 40°C storage) provides a reproducible system for studying physical stability.

Application
Selection Property
Validation Focus
BCS Class II solubility enhancement research
Solid dispersion or amorphous formulation capability
Dissolution rate improvement and physical stability under accelerated conditions
Photostability testing and packaging evaluation
Light-protective formulation design
Photodegradation kinetics and packaging integrity under ICH light exposure
Modified-release formulation development
In vitro-in vivo correlation (IVIVC) model suitability
Biorelevant dissolution method validation and PK endpoint comparison
Solid-state characterization method development
Polymorph and amorphous form discrimination
XRPD, DSC, and dynamic vapor sorption method verification

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